BenchChemオンラインストアへようこそ!

2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid

PYCR1 inhibition X-ray crystallography Fragment-based drug discovery

This is the validated fragment-like PYCR1 inhibitor with a 2.0 Å co-crystal structure (PDB 8TCU). It uniquely engages both the P5C and NAD(P)H pockets, showing 10x improved IC50 over N-formyl-L-proline. Choose this exact compound for reproducible enzyme assays, structure-based lead optimization, and computational validation. Use of unvalidated analogs risks altered kinetics and irreproducible data.

Molecular Formula C10H9ClN2O3
Molecular Weight 240.64 g/mol
CAS No. 1183424-11-4
Cat. No. B1465246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid
CAS1183424-11-4
Molecular FormulaC10H9ClN2O3
Molecular Weight240.64 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C10H9ClN2O3/c11-8-2-1-6(5-7(8)9(14)15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15)
InChIKeyRYLWJXSPVCHJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1183424-11-4) as a Defined PYCR1 Inhibitor Fragment


2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1183424-11-4, MF: C10H9ClN2O3, MW: 240.64) is a halogenated benzoic acid derivative featuring a 2-oxoimidazolidin-1-yl substituent. It has been identified as a fragment-like inhibitor of the cancer-associated metabolic enzyme pyrroline-5-carboxylate reductase 1 (PYCR1) [1]. Its crystal structure in complex with human PYCR1 has been solved at 2.0 Å resolution, confirming its binding mode to the P5C substrate pocket and NAD(P)H binding site [1][2].

Technical Rationale: Why 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid Cannot Be Replaced by a Generic Analog in PYCR1-Focused Research


Simple substitution of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid with another benzoic acid or imidazolidinone derivative is technically unsound. The compound's specific halogenation pattern and oxoimidazolidinone substitution dictate a unique binding mode that simultaneously occupies both the P5C substrate pocket and the NAD(P)H coenzyme binding site of PYCR1 [1]. This dual-pocket binding is a structural feature that distinguishes this compound from simple proline analog inhibitors [1]. Even close analogs, such as 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, exhibit different binding poses and potentially divergent activity profiles [2][3]. The consequences of using an unvalidated substitute include altered inhibitory kinetics, loss of specific ligand-protein interactions, and irreproducible assay results.

Head-to-Head Evidence: Quantitative Differentiation of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid from PYCR1 Inhibitor Comparators


Crystal Structure Confirmation: A 2.0 Å Resolution Structure Validates a Defined Binding Mode to Human PYCR1

This compound has a validated, high-resolution (2.0 Å) X-ray crystal structure in complex with its primary target, human PYCR1 (PDB ID: 8TCU) [1]. This provides atomic-level detail of its unique binding mode, which occupies both the P5C substrate pocket and the NAD(P)H binding site, a feature not shared by proline analog inhibitors [2]. This structural validation is essential for structure-activity relationship (SAR) studies and structure-guided optimization. In contrast, many commercially available PYCR1 inhibitors (e.g., PYCR1-IN-1) lack publicly available co-crystal structures, hindering rational design .

PYCR1 inhibition X-ray crystallography Fragment-based drug discovery

Inhibitory Potency: A 10-fold Improvement in Apparent IC50 Over the Reference Proline Analog Inhibitor

In kinetic assays, this compound demonstrates significantly improved inhibitory potency relative to the reference inhibitor N-formyl-L-proline. The apparent IC50 for this compound is approximately 10-fold lower (better) than that of N-formyl-L-proline [1]. This quantitative improvement establishes it as a superior starting point for fragment-to-lead optimization compared to the proline analog class.

PYCR1 inhibition Enzyme kinetics Fragment-to-lead optimization

Halogen Bonding Interaction: A Chloro Substituent Enables a Specific Non-Covalent Interaction

The crystal structure reveals a halogen bond between the chloro substituent of this compound and a backbone carbonyl oxygen of the PYCR1 protein [1]. This interaction is a key contributor to the compound's binding affinity and is absent in non-halogenated analogs, such as the 2-methyl derivative [2]. This specific interaction provides a clear structural rationale for the observed potency and is a valuable design element for further optimization.

Medicinal chemistry Halogen bonding Structure-based drug design

Commercial Availability and Purity: Procurement-Ready Material with Defined Specifications

This compound is commercially available from multiple reputable suppliers, including Fluorochem and ChemScene, with a catalog specification of ≥95% purity by HPLC . This contrasts with many custom-synthesized analogs which require in-house validation and quality control, adding time and cost to research projects. The ready availability of high-purity material streamlines the procurement process and ensures experimental reproducibility.

Chemical procurement Research chemicals QC/QA

Validated Use Cases for 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid Based on Quantitative Evidence


Structure-Guided Optimization of PYCR1 Inhibitors

This compound is an ideal starting fragment for medicinal chemistry programs aiming to develop potent and selective PYCR1 inhibitors. The 2.0 Å co-crystal structure (PDB 8TCU) [1] provides atomic-level detail of its binding mode, which simultaneously engages the P5C substrate pocket and NAD(P)H binding site. This structural information enables rational design of analogs to improve potency and drug-like properties, significantly accelerating hit-to-lead optimization compared to fragments lacking structural data [1][2].

Biochemical Assay Development and Validation

With a validated 10-fold improvement in apparent IC50 (30 µM) over the reference inhibitor N-formyl-L-proline [3], this compound serves as a reliable positive control and tool compound for establishing and validating PYCR1 enzymatic assays. Its commercial availability with defined purity (≥95%) ensures reproducible results and minimizes inter-laboratory variability, making it suitable for high-throughput screening (HTS) campaigns and SAR studies.

Computational Chemistry and Docking Studies

The high-resolution crystal structure of this compound bound to PYCR1 (PDB 8TCU) [1] provides a robust template for computational chemistry workflows. It can be used to validate docking algorithms, perform molecular dynamics simulations, and build pharmacophore models for virtual screening. The presence of a well-defined halogen bond [2] makes it a particularly useful test case for studying non-covalent interactions in structure-based drug design.

Cancer Metabolism Research

PYCR1 is a key enzyme in proline metabolism and is consistently upregulated in multiple cancer types [2]. This compound, as a validated PYCR1 inhibitor with a defined binding mode [1], is a valuable tool for probing the role of proline biosynthesis in cancer cell proliferation, survival, and metabolic rewiring. Its use in cellular assays can help elucidate the therapeutic potential of PYCR1 inhibition, particularly in tumor models where PYCR1 is overexpressed [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.